BM-1074 is a potent and highly efficacious dual Bcl-2/Bcl-xL inhibitor developed as a potential anticancer agent. [, ] It belongs to a class of small molecules designed to specifically target and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are often overexpressed in various human cancers. [, ] By inhibiting these proteins, BM-1074 promotes apoptosis (programmed cell death) in cancer cells. [, ]
BM-1074 exerts its anticancer activity by selectively binding to Bcl-2 and Bcl-xL proteins with high affinity, with Ki values of less than 1 nM. [, ] This binding disrupts the interactions between anti-apoptotic proteins (Bcl-2 and Bcl-xL) and pro-apoptotic proteins, such as Bax and Bak. [] This disruption leads to conformational changes in Bax, causing its translocation to the mitochondria. [] Consequently, mitochondrial membrane potential is lost, leading to the release of cytochrome c into the cytosol. [] This cascade of events activates caspases, ultimately leading to apoptosis of the cancer cells. []
The primary research application of BM-1074, as identified in the abstracts, is in preclinical studies investigating its potential as an anticancer agent. [, ]
In vitro studies: BM-1074 demonstrated potent growth-inhibitory activity against several small-cell lung cancer (SCLC) cell lines. [, ] It induced mechanism-based apoptosis in these cell lines, confirming its targeted action on the Bcl-2/Bcl-xL pathway. []
In vivo studies: In xenograft models of SCLC (H146 and H1963), BM-1074 showed remarkable efficacy, achieving complete and sustained tumor regression when administered intravenously. [, ] This tumor regression was observed even with daily or weekly dosing schedules. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2